Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate
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Overview
Description
“Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate” is a chemical compound . The compound contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group .
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC(CCO)C(F)C
. This indicates that the molecule contains a tert-butyl group, a carbamate group, a hydroxybutan-2-yl group, and a fluorine atom . Chemical Reactions Analysis
Carbamates, such as “this compound”, can undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-butyl (S)- (1- (3-fluoro-4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate”, are as follows: it has a predicted boiling point of 453.1±45.0 °C and a predicted density of 1.218±0.06 g/cm3 at 20 °C and 760 Torr .Properties
IUPAC Name |
tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFCQPHGHODJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCF)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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